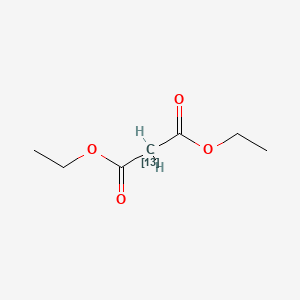
Diethyl malonate-2-13C
Overview
Description
Diethyl malonate-2-13C is a labeled compound where the carbon-13 isotope is incorporated at the second carbon position of diethyl malonate. This compound is a derivative of diethyl malonate, which is the diethyl ester of malonic acid. This compound is primarily used in research applications, particularly in studies involving isotopic labeling and tracing.
Mechanism of Action
Target of Action
Diethyl malonate-2-13C, also known as 1,3-Diethyl ester propanedioic-2-13C acid , is a chemical compound used in various biochemical researchIt’s known that malonate and its derivatives are often used in organic synthesis, including the synthesis of pharmaceuticals .
Mode of Action
It’s known that malonate esters like this compound can be transformed into their enolate forms using a base . This enolate can then undergo nucleophilic substitution reactions with alkyl halides, forming new carbon-carbon bonds .
Biochemical Pathways
Malonate esters are known to be involved in the malonic ester synthesis, a method for preparing carboxylic acids . This process involves the alkylation of the enolate formed from the malonate ester, followed by hydrolysis and decarboxylation .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
The compound’s ability to form enolates that can undergo nucleophilic substitution reactions makes it a valuable tool in organic synthesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of a base, which is necessary for the formation of the enolate . Additionally, the compound’s stability and efficacy could be influenced by temperature, as it has a boiling point of 199°C and a melting point of -51–50°C .
Biochemical Analysis
Biochemical Properties
Diethyl malonate-2-13C plays a significant role in biochemical reactions. It can be transformed to its enolate using sodium ethoxide as a base . The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound .
Cellular Effects
It is known that diethyl malonate, the non-isotopic form, is used to synthesize other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 , which can have various effects on cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a resonance-stabilized enolate . This enolate can then undergo nucleophilic substitution with an alkyl halide to form an alkylated compound .
Temporal Effects in Laboratory Settings
It is known that it has a boiling point of 199°C and a melting point of -51°C .
Metabolic Pathways
This compound is involved in the malonic ester synthesis pathway . In this pathway, it can be combined with urea under the action of a strong base to form a barbiturate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl malonate-2-13C is synthesized through the reaction of the sodium salt of chloroacetic acid with sodium cyanide, producing the nitrile intermediate. This intermediate is then treated with ethanol in the presence of an acid catalyst to yield this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high isotopic purity and yield. The use of specialized equipment and techniques is essential to maintain the integrity of the isotopic label.
Chemical Reactions Analysis
Types of Reactions: Diethyl malonate-2-13C undergoes several types of chemical reactions, including:
Alkylation: The enolate ion of this compound reacts with alkyl halides to form α-substituted malonic esters.
Hydrolysis: The ester groups can be hydrolyzed to form malonic acid derivatives.
Decarboxylation: Upon heating, the compound undergoes decarboxylation to yield substituted acetic acids.
Common Reagents and Conditions:
Alkylation: Sodium ethoxide in ethanol is commonly used to generate the enolate ion, which then reacts with alkyl halides.
Hydrolysis: Aqueous hydrochloric acid is used to hydrolyze the ester groups.
Decarboxylation: Heating in the presence of an acid catalyst facilitates decarboxylation.
Major Products:
Alkylation: α-Substituted malonic esters.
Hydrolysis: Malonic acid derivatives.
Decarboxylation: Substituted acetic acids.
Scientific Research Applications
Diethyl malonate-2-13C is extensively used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used in mechanistic studies to trace reaction pathways and intermediates.
Biology: Employed in metabolic studies to track the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the synthesis of labeled compounds for various industrial applications
Comparison with Similar Compounds
Diethyl malonate-1,2,3-13C3: A compound where all three carbon atoms are labeled with carbon-13.
Dimethyl malonate: The dimethyl ester of malonic acid, used in similar synthetic applications.
Malonic acid: The parent dicarboxylic acid from which diethyl malonate is derived.
Uniqueness: Diethyl malonate-2-13C is unique due to its specific isotopic labeling at the second carbon position. This selective labeling provides precise information about the behavior and transformation of this particular carbon atom in various chemical and biological processes, making it a valuable tool in research .
Properties
IUPAC Name |
diethyl (213C)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3/i5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXGSMUGOJNHAZ-HOSYLAQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[13CH2]C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480027 | |
| Record name | Diethyl malonate-2-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67035-94-3 | |
| Record name | Diethyl malonate-2-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details

















Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



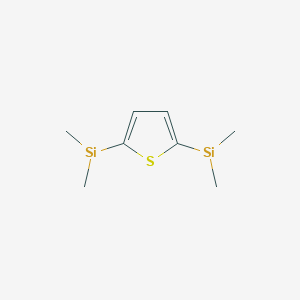

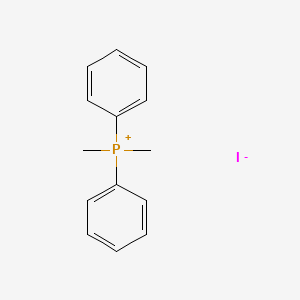
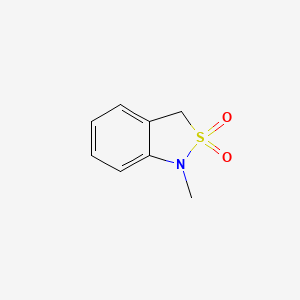
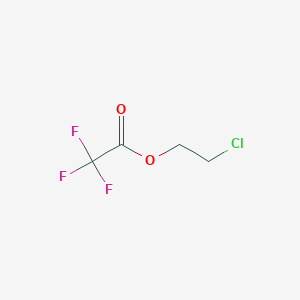

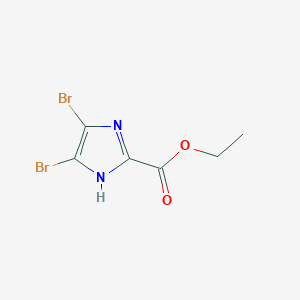
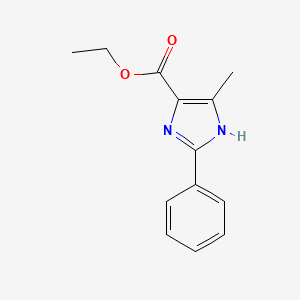


![2-Chlorodibenzo[b,f]oxepin-10(11h)-one](/img/structure/B1611062.png)
